molecular formula C14H22NNaO11 B12359745 Hyaluronic acid sodium salt

Hyaluronic acid sodium salt

Cat. No.: B12359745
M. Wt: 403.31 g/mol
InChI Key: MAKUBRYLFHZREJ-JWBQXVCJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyaluronic Acid Sodium Salt, often referred to as sodium hyaluronate, is the sodium salt form of hyaluronic acid (HA), a naturally occurring, non-sulfated glycosaminoglycan and a core component of the extracellular matrix in connective, epithelial, and neural tissues . This high-molecular-weight polymer is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine . Its primary biological role is water retention, capable of binding up to 1,000 times its own weight in water, providing exceptional hydration and contributing to tissue structure, lubrication, and hydrodynamics . Mechanism of Action & Research Value The research value of this compound is rooted in its diverse biological functions and mechanisms. Its high anionic nature allows it to attract water, creating volume and providing structural support and viscoelasticity to tissues . It functions as a signaling molecule by interacting with specific cell surface receptors, including CD44 and RHAMM, modulating processes such as cell proliferation, migration, and the inflammatory response . The molecular weight is a critical factor; low-molecular-weight forms are associated with promoting angiogenesis and inflammatory pathways, while high-molecular-weight forms are known for their space-filling, anti-angiogenic, and immunosuppressive properties . This makes it an invaluable tool for studying tissue homeostasis, inflammation, and regeneration. Key Research Applications - Osteoarthritis Research: As a viscosupplement, it is used to investigate the treatment of knee osteoarthritis. It replicates the function of native synovial fluid, lubricating the joint and acting as a shock absorber, thereby alleviating pain and improving mobility in model systems . Studies focus on its anti-inflammatory and anti-nociceptive effects, which provide symptomatic relief and can delay the progression of joint degeneration . - Wound Healing & Tissue Repair: This compound is essential in studies of skin regeneration and chronic wound models (e.g., venous leg ulcers and diabetic foot ulcers) . It creates a hydrated matrix that facilitates cell migration and proliferation . Research demonstrates it promotes granulation tissue formation, angiogenesis, and the expression of antimicrobial peptides like beta-defensin 2, which protects wounds from infection . - Dermatology & Cosmeceutical Research: In skin research, its profound hydrating capacity is utilized to study skin barrier function, moisturization, and the appearance of wrinkles . Its ability to improve skin hydration and elasticity by penetrating the epidermis makes it a benchmark ingredient for evaluating topical formulations aimed at reducing dryness and flaking . - Ophthalmology Research: It is employed as a viscoelastic agent in models of ophthalmic surgery (e.g., cataract extraction, corneal transplant) to maintain anterior chamber space and protect delicate ocular tissues like the corneal endothelium . It is also a key component in studies on dry eye syndrome for its lubricating and anti-inflammatory properties . This product is intended For Research Use Only (RUO) . It is strictly not for drug, cosmetic, or household use, and is not intended for diagnostic, therapeutic, or personal application.

Properties

Molecular Formula

C14H22NNaO11

Molecular Weight

403.31 g/mol

IUPAC Name

sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C14H23NO11.Na/c1-4(17)15-5-2-6(18)7(3-16)24-14(5)26-10-8(19)9(20)13(23)25-11(10)12(21)22;/h5-11,13-14,16,18-20,23H,2-3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,6+,7-,8-,9-,10+,11+,13-,14+;/m1./s1

InChI Key

MAKUBRYLFHZREJ-JWBQXVCJSA-M

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)[O-])O)O)O)CO)O.[Na+]

Canonical SMILES

CC(=O)NC1CC(C(OC1OC2C(C(C(OC2C(=O)[O-])O)O)O)CO)O.[Na+]

Origin of Product

United States

Preparation Methods

Strain Selection and Fermentation Parameters

Streptococcus zooepidemicus is favored for its high hyaluronic acid (HA) yield (5–8 g/L). Optimal conditions include:

  • Temperature : 37°C
  • pH : 6.5–7.5
  • Dissolved oxygen : 5–10% saturation
  • Agitation : 200–600 rpm

Glucose and yeast extract serve as carbon and nitrogen sources, respectively. A fed-batch system with 70 g/L glucose and 30 g/L yeast extract maximizes HA titers. Dissolved oxygen is critical; strategies like perfluorodecalin (PFC) supplementation enhance oxygen transfer in viscous broths, boosting yields to 6.6 g/L.

Downstream Processing

Post-fermentation, cells are inactivated via heat or pH adjustment (e.g., pH 4.3 at 65°C). The broth undergoes:

  • Centrifugation to remove biomass.
  • Precipitation with ethanol (1:3 v/v) or isopropanol to isolate crude HA.
  • Ultrafiltration (100 kDa membranes) to remove low-molecular-weight impurities.
  • Activated charcoal treatment to adsorb pigments and endotoxins.

This sequence achieves HA purity >99%, though yield losses (10–15%) occur during filtration.

Animal-Derived Extraction: Traditional but Declining

Rooster combs and bovine vitreous humor were historical HA sources. The extraction protocol includes:

Tissue Digestion and Initial Purification

  • Enzymatic hydrolysis : Proteases (e.g., papain) digest proteins at 50–60°C.
  • Thermal treatment : 65°C for 10 minutes to denature residual enzymes.
  • Filtration : Celite filters remove undigested debris.

Challenges and Limitations

Animal-derived HA has higher protein contaminants (0.1–0.5%) and endotoxins compared to microbial HA (<0.05% protein). Additional steps like ion-exchange chromatography (e.g., Diaion HP20 resins) are required, increasing costs. Consequently, microbial fermentation now dominates 85% of global production.

Purification Innovations for Pharmaceutical-Grade Sodium Hyaluronate

Solvent Precipitation and Complexation

Ethanol precipitation remains ubiquitous, but cetylpyridinium chloride (CPC) complexation improves purity:

  • CPC-HA complex formation : CPC binds HA at pH 8.5, forming an insoluble complex.
  • Redissolution : NaCl (0.3 M) breaks the complex, releasing HA.
  • Final precipitation : Ethanol (1.8 volumes) yields a white fiber-like powder.

This method reduces nucleic acid contaminants by 90%.

Chromatographic Techniques

  • Size-exclusion chromatography (SEC) : Separates HA by molecular weight but suffers from low yields (87%).
  • Ion-exchange resins : Remove charged impurities (e.g., proteins) via NaCl gradients.

Molecular Weight Control Strategies

HA’s bioactivity correlates with molecular weight (MW), necessitating precise control:

Method MW Range (kDa) Application
Fermentation tuning 500–2,000 Dermal fillers
Hydrolysis (pH 2.0) 50–100 Ophthalmic solutions
Ultrafiltration 100–500 Wound healing dressings
  • Fermentation adjustments : Lower glucose (40 g/L) increases MW to 2,520 kDa.
  • Alkaline stress : Intermittent pH 8.5 shifts carbon flux toward HA synthesis, raising titers to 6.5 g/L.

Quality Assurance and Regulatory Compliance

Pharmaceutical-grade sodium hyaluronate must meet stringent criteria:

Parameter Specification Test Method
Purity ≥98% SEC-HPLC
Protein content ≤0.1% BCA assay
Endotoxins ≤0.5 EU/mg LAL test
Heavy metals ≤20 ppm ICP-MS

Microbial HA excels in endotoxin control (<0.5 EU/mg vs. 10–50 EU/mg for animal-derived).

Chemical Reactions Analysis

Conjugation Reactions

One of the notable chemical reactions involving sodium hyaluronate is its conjugation with various therapeutic agents to enhance their delivery and efficacy. For example, the formation of an amide bond between sodium hyaluronate and drugs like mitomycin C involves activating the carboxyl groups of the D-glucuronic acid moiety using reagents such as N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide under acidic conditions . This reaction typically requires careful control of pH and solvent conditions to optimize yield.

Reduction Reactions

Sodium hyaluronate can also undergo reduction reactions. For instance, the reduction of azido derivatives of sodium hyaluronate using tin(II) chloride in methanol yields amino derivatives, which have potential applications in drug development and tissue engineering . The reaction conditions are generally mild, allowing for the preservation of the biopolymer's integrity.

Hydrolysis Reactions

The hydrolysis of sodium hyaluronate can occur under acidic or basic conditions, leading to the breakdown of its glycosidic linkages. This process is crucial in understanding its degradation pathways within biological systems and can influence its therapeutic applications . The hydrolysis products can affect cell signaling pathways and tissue repair mechanisms.

  • Biological Implications of Chemical Reactions

The chemical reactions involving sodium hyaluronate are not merely academic; they have profound biological implications:

  • Wound Healing : Sodium hyaluronate has been shown to enhance wound healing by promoting cell proliferation and migration through mechanisms involving tight junction proteins . Its ability to form hydrogels facilitates moisture retention at wound sites.

  • Joint Health : Intra-articular injections of sodium hyaluronate are used to treat osteoarthritis by reducing inflammation and improving joint lubrication . The viscoelastic properties help absorb shock and protect cartilage.

  • Cancer Research : Studies indicate that sodium hyaluronate interacts with tumor cells, influencing their behavior through signaling pathways that promote proliferation and metastasis .

Sodium hyaluronate's versatility as a biopolymer is underscored by its diverse chemical reactions and biological functions. Its ability to form conjugates with therapeutic agents enhances drug delivery systems, while its roles in wound healing and joint health highlight its clinical significance. Ongoing research continues to explore its potential applications across various fields.

  • References

- Chemistry of Hyaluronic Acid and Its Derivatives.
- this compound: Properties and Applications.
- Sodium Hyaluronate: Chemistry and Biological Functions.
- Effects of this compound on Wound Healing.

Scientific Research Applications

Intra-Articular Injections

Sodium hyaluronate is commonly used in the treatment of osteoarthritis, particularly in knee joints. It acts as a viscosupplement, enhancing the viscosity of synovial fluid to provide lubrication and cushioning within the joint. Clinical studies have shown that intra-articular injections can significantly reduce pain and improve joint function over time. The effects typically peak at eight weeks post-injection and can last up to six months, potentially delaying the need for surgical interventions such as joint replacement .

Ophthalmic Applications

In ophthalmology, sodium hyaluronate serves as a viscoelastic agent during various surgical procedures, including cataract extraction and corneal transplants. Its viscoelastic properties help maintain chamber depth during surgery, minimize trauma to surrounding tissues, and facilitate tissue manipulation . Additionally, it is used in treating dry eye syndrome due to its moisturizing effects.

Dermal Fillers

Sodium hyaluronate is widely utilized in cosmetic procedures as a dermal filler to reduce wrinkles and enhance facial volume. The FDA has approved several formulations for this purpose. The effects are temporary, generally lasting from six months to a year depending on the specific product used .

Wound Healing

Sodium hyaluronate plays a critical role in wound healing processes by promoting fibroblast proliferation and angiogenesis. It has been effectively used in managing surgical wounds, such as those resulting from cesarean sections and episiotomies. A study involving 47 patients demonstrated that topical application of sodium hyaluronate significantly improved wound healing outcomes compared to standard care .

Chronic Ulcers Treatment

Recent case studies have highlighted the efficacy of sodium hyaluronate in treating chronic venous leg ulcers (VLUs). In one notable case, a patient with a recalcitrant ulcer achieved complete closure after treatment with sodium hyaluronate gel following standard debridement and compression therapy . This underscores its potential as a safe and effective option for managing difficult-to-heal wounds.

Case Studies

Study Application Findings
Bionect Wound Care StudySurgical wounds (episiotomy/cesarean)Improved healing rates observed with daily application of sodium hyaluronate compared to standard care .
Recalcitrant Venous UlcerChronic leg ulcer treatmentComplete closure achieved after four weeks of treatment with sodium hyaluronate gel following initial debridement .
Hypertrophic Osteodystrophy in DogsVeterinary applicationReduction in swelling and pain symptoms observed after treatment with sodium hyaluronate; significant improvement noted by owners .

Mechanism of Action

Hyaluronic acid sodium salt exerts its effects primarily through its ability to retain water and form a viscoelastic gel. This property allows it to lubricate and cushion tissues, making it effective in joint lubrication and skin hydration. It also interacts with cell surface receptors, such as CD44, to modulate cellular processes like proliferation and migration .

Comparison with Similar Compounds

NaHA vs. Hyaluronic Acid (HA)

Property NaHA HA References
Molecular Weight 0.5–2.4 MDa (semisynthetic) 0.1–6 MDa (natural)
Solubility High in water and physiological pH Lower solubility in neutral pH
Structure Twin helix in solution Linear β-1,4 glycosidic chain
Applications Medical formulations, skincare Tissue engineering, joint supplements
Penetration Deeper skin penetration (smaller size) Limited to superficial layers

Key Findings :

  • NaHA’s high solubility and stability make it preferable for injectable formulations (e.g., dermal fillers, intra-articular therapies), while HA’s larger size is suited for viscoelastic applications like joint lubrication .
  • In skincare, NaHA’s lower molecular weight enhances hydration at deeper epidermal layers, whereas HA primarily retains surface moisture .

NaHA vs. Arabinogalactan (AG)

Property NaHA AG References
Chemical Class Glycosaminoglycan derivative Plant-derived polysaccharide
Function Humectant, mucoadhesive Immunomodulator, prebiotic
Synergy Enhances viscosity in ophthalmic mixes Improves AG’s anti-inflammatory effects

Key Findings :

  • NaHA and AG exhibit synergistic effects in ophthalmic formulations, where NaHA’s mucoadhesive properties prolong corneal residence time, while AG modulates inflammation .
  • AG’s prebiotic activity contrasts with NaHA’s mechanical roles in tissue hydration and lubrication .

NaHA vs. Chondroitin Sulfate (CS)

Property NaHA CS References
Sulfation Non-sulfated Sulfated glycosaminoglycan
Primary Use Skin hydration, joint lubrication Cartilage repair, osteoarthritis
Mechanism Water retention via osmotic pressure Inhibits cartilage-degrading enzymes

Key Findings :

  • CS is structurally distinct due to sulfation, enabling interactions with collagen networks in cartilage, whereas NaHA’s non-sulfated structure prioritizes water-binding capacity .
  • Combined use in medical devices (e.g., viscosupplementation) leverages CS’s chondroprotective effects and NaHA’s lubricating properties .

NaHA vs. Hydroxyapatite (HAp)

Property NaHA HAp References
Composition Organic polysaccharide Inorganic calcium phosphate
Function Hydration, viscoelasticity Bone mineralization, mechanical support
Composite Use Enhances hydrogel elasticity Reinforces mechanical strength

Key Findings :

  • Nanocomposites of NaHA and HAp (e.g., in bone tissue engineering) combine NaHA’s hydration with HAp’s rigidity, achieving a Young’s modulus increase of 40–60% .

Biological Activity

Hyaluronic acid sodium salt (HA) is a naturally occurring polysaccharide that plays a crucial role in various biological processes, particularly in tissue hydration, wound healing, and cellular signaling. This article explores the biological activity of HA, highlighting its mechanisms of action, clinical applications, and research findings.

Structure and Properties

Hyaluronic acid is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Its biological activity is significantly influenced by its molecular weight (MW), which can range from low (LMW-HA) to high (HMW-HA). The physicochemical properties of HA, such as hygroscopicity and viscoelasticity , contribute to its ability to retain moisture and provide structural integrity to tissues .

Hyaluronic acid exhibits its biological functions through two primary mechanisms:

  • Structural Role : As a passive structural molecule, HA contributes to tissue hydration and the stabilization of extracellular matrix (ECM) structures. HMW-HA enhances osmotic balance and protects cartilage by providing lubrication .
  • Signaling Role : HA acts as a signaling molecule that interacts with cell surface receptors (e.g., CD44, RHAMM). Depending on its molecular weight, HA can elicit different cellular responses:
    • HMW-HA : Generally promotes anti-inflammatory effects, inhibits cell proliferation, and supports tissue repair.
    • LMW-HA : Can promote inflammation and angiogenesis, influencing cell migration and proliferation .

Clinical Applications

This compound has been extensively studied for its therapeutic benefits in various medical fields:

1. Wound Healing

A notable case study involved a 56-year-old male with a chronic venous leg ulcer treated with HA sodium salt 0.2% gel. After standard treatments failed, the application of HA resulted in complete wound closure within four weeks. The study emphasized HA's role in stimulating angiogenesis and promoting tissue repair .

2. Dermatological Uses

In a clinical trial focusing on facial seborrheic dermatitis, patients treated with HA sodium salt gel showed significant improvements in erythema, pruritus, and overall skin condition. The provider global assessment improved by approximately 47.6% at four weeks post-treatment .

3. Osteoarthritis Management

Recent studies have demonstrated that intra-articular injections of HA formulations can significantly reduce pain and improve joint function in patients with knee osteoarthritis. A combination of high and low molecular weight HA provided sustained relief comparable to corticosteroids while minimizing adverse effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study FocusMolecular WeightKey FindingsReference
Wound HealingLow Molecular WeightComplete closure of a venous leg ulcer after HA treatment
DermatologyLow Molecular Weight47.6% improvement in skin condition after four weeks
OsteoarthritisHigh & Low Molecular WeightSignificant pain reduction; effective as corticosteroids
Cellular EffectsVariesHMW-HA inhibits proliferation; LMW-HA promotes inflammation

Q & A

Q. What are the key physicochemical properties of hyaluronic acid sodium salt (HA-Na) relevant to experimental design?

HA-Na is a glycosaminoglycan with high water solubility (5 mg/mL in water), forming viscous solutions due to its linear polysaccharide structure . Its molecular weight (MW) ranges from 25,000 to 1.3 million Da, influencing viscosity and biological interactions . Critical parameters include pH stability (5.5–7.5), sensitivity to hyaluronidase, and thermal degradation above 209°C . For reproducible experiments, measure MW via size-exclusion chromatography and confirm purity (>96%) using HPLC or UV-Vis spectroscopy .

Q. How can researchers ensure consistent solubility and viscosity of HA-Na in aqueous solutions?

Dissolve HA-Na in ultrapure water or phosphate-buffered saline (PBS) at concentrations ≤5 mg/mL to avoid gelation . Pre-warm solutions to 37°C and stir gently (200–500 rpm) for 12–24 hours to ensure homogeneity . For viscosity-dependent studies (e.g., rheology), standardize temperature (20–25°C) and ionic strength (e.g., 0.15 M NaCl) to minimize batch variability .

Advanced Research Questions

Q. How to design experiments to optimize HA-Na-based formulations (e.g., hydrogels or drug carriers)?

Use a central composite design (CCD) with variables like HA concentration (0.5–2% w/v), crosslinking time (1–24 hours), and surfactant ratio (e.g., Labrafac Lipophile WL 1349) . Responses may include mucin absorption (%) and drug flux (µg/cm²/min¹/²). Randomize experimental runs and validate models using ANOVA (p < 0.05) and R² > 0.9 . Tools like Design Expert® software streamline factorial optimization .

Q. How to address contradictions in HA-Na’s bioactivity across in vitro and in vivo studies?

Discrepancies often arise from differences in MW (low-MW HA-Na promotes angiogenesis; high-MW inhibits it) or enzymatic degradation (e.g., hyaluronidase in vivo) . Control variables by:

  • Using HAase inhibitors (e.g., apigenin) in cell culture .
  • Matching in vitro/in vivo MW (e.g., 1,200–1,300 kDa for synovial fluid mimicry) .
  • Validating purity via endotoxin assays (<0.05 EU/mg) to exclude immune confounding .

Q. What advanced methods are used to crosslink HA-Na for tissue engineering scaffolds?

Crosslinking strategies include:

  • Chemical : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS in pH 4.5–5.5 buffers to activate carboxyl groups .
  • Enzymatic : Horseradish peroxidase (HRP) with H₂O₂ for biocompatible hydrogel networks .
  • Physical : UV irradiation (λ = 365 nm) with photoinitiators (e.g., Irgacure 2959) for spatial control .

Q. How does HA-Na molecular weight impact its role in oxidative stress and tumor progression studies?

Low-MW HA-Na (<50 kDa) activates NF-κB pathways, enhancing ROS production and tumor cell migration . High-MW HA-Na (>500 kDa) inhibits CD44 receptor signaling, suppressing metastasis . For standardized results:

  • Characterize MW via SEC-MALS .
  • Use HA-Na from Streptococcus equi (consistent MW distribution) for reproducibility .

Methodological & Safety Considerations

Q. What safety protocols are critical when handling HA-Na in laboratory settings?

  • Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves) due to mild irritancy .
  • Store at -20°C in desiccated containers to prevent hydrolysis .
  • Dispose of waste via autoclaving (121°C, 15 psi, 30 minutes) followed by incineration .

Q. How to conjugate HA-Na with bioactive molecules (e.g., drugs or proteins) for targeted delivery?

  • Carbodiimide Chemistry : React HA-Na’s carboxyl groups with EDC/sulfo-NHS (molar ratio 1:2:5) in MES buffer (pH 6.0) .
  • Hydrazide Modification : Introduce hydrazide groups via adipic acid dihydrazide (ADH) for pH-sensitive drug release .
  • Validate conjugation efficiency using ¹H NMR or FTIR to confirm ester/amide bond formation .

Q. Why is the biological source of HA-Na critical in experimental outcomes?

Bacterial (e.g., Streptococcus equi) HA-Na has lower immunogenicity than avian sources, making it preferable for in vivo studies . Ensure endotoxin levels <0.05 EU/mg (Limulus amebocyte lysate assay) to avoid TLR4-mediated inflammation .

Q. What analytical techniques resolve HA-Na’s structural heterogeneity in research samples?

  • SEC-MALS : Determines absolute MW and polydispersity .
  • HPAEC-PAD : Quantifies monosaccharide composition (glucuronic acid/N-acetylglucosamine ratio) .
  • Rheometry : Measures viscoelasticity (G’/G’’) under shear stress (0.1–10 Hz) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.